molecular formula C12H16F2N2 B1490918 4-(3-(Difluoromethyl)piperidin-1-yl)aniline CAS No. 2092664-68-9

4-(3-(Difluoromethyl)piperidin-1-yl)aniline

Cat. No. B1490918
CAS RN: 2092664-68-9
M. Wt: 226.27 g/mol
InChI Key: PXAMFGGRZZCIMJ-UHFFFAOYSA-N
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Description

4-(3-(Difluoromethyl)piperidin-1-yl)aniline, also known as 4-difluoromethylpiperidine-1-yl aniline (DFMPA), is a chemical compound that is used in a variety of scientific research applications. It is an aromatic amine, containing an aniline group, a piperidine ring, and two fluorine atoms. DFMPA has been studied extensively in the fields of medicinal chemistry, chemical biology, and biochemistry, due to its unique properties and potential applications.

Scientific Research Applications

Synthesis of Piperidine Derivatives

4-(3-(Difluoromethyl)piperidin-1-yl)aniline: is a valuable precursor in synthesizing a wide range of piperidine derivatives. These derivatives are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals . The compound’s structure allows for the introduction of various functional groups, leading to the creation of novel molecules with potential pharmacological activities.

Anticancer Applications

Piperidine derivatives, including those derived from the compound , have shown promise in anticancer research. They are being explored for their ability to inhibit cancer cell growth and metastasis. The difluoromethyl group in particular may contribute to the cytotoxicity against cancer cells .

Antimicrobial and Antifungal Agents

The structural flexibility of piperidine-based compounds allows for the development of potent antimicrobial and antifungal agents. Research indicates that modifications to the piperidine ring can lead to compounds with significant activity against a variety of microbial and fungal pathogens .

Neuropharmacological Properties

Due to the presence of the piperidine moiety, derivatives of 4-(3-(Difluoromethyl)piperidin-1-yl)aniline are being studied for their neuropharmacological properties. They may serve as lead compounds in the development of treatments for neurodegenerative diseases such as Alzheimer’s .

Analgesic and Anti-inflammatory Uses

The compound’s derivatives are also being investigated for their analgesic and anti-inflammatory potential. The piperidine core is a common feature in many pain-relieving and anti-inflammatory drugs, suggesting that this compound could be a starting point for new therapies .

Antihypertensive Effects

Piperidine derivatives have been associated with cardiovascular benefits, including antihypertensive effects. The unique structure of 4-(3-(Difluoromethyl)piperidin-1-yl)aniline may lead to the discovery of new blood pressure-lowering medications .

Antipsychotic Medications

The piperidine structure is often found in antipsychotic drugs. Research into derivatives of the compound could yield new treatments for psychiatric conditions, potentially with fewer side effects than current medications .

Antioxidant Properties

Piperidine derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The difluoromethyl group in 4-(3-(Difluoromethyl)piperidin-1-yl)aniline might enhance these properties, leading to the development of novel antioxidants .

properties

IUPAC Name

4-[3-(difluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-12(14)9-2-1-7-16(8-9)11-5-3-10(15)4-6-11/h3-6,9,12H,1-2,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAMFGGRZZCIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Difluoromethyl)piperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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